molecular formula C14H15ClN2 B2397844 2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride CAS No. 57168-24-8

2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride

Cat. No. B2397844
CAS RN: 57168-24-8
M. Wt: 246.74
InChI Key: NGYWNFFZLRVVNQ-UHFFFAOYSA-N
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Description

“2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS number 57168-24-8 . It has a molecular weight of 246.74 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H14N2.ClH/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16;/h1-8H,9-10,15H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The melting point of “this compound” is between 300-302°C . The compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

A wide range of carbazole derivatives, including those related to "2-(9H-carbazol-9-yl)ethan-1-amine hydrochloride," have been synthesized for various applications. For instance, novel carbazole conjugates have been synthesized from carbazole, leading to the formation of ethyl 2-(9H-carbazole-9-yl)acetate and further derivatives through reactions with semicarbazide and aromatic aldehydes. These compounds have been characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis (Verma, Awasthi, & Jain, 2022). Another synthesis approach led to the creation of N-((9-ethyl-9H-carbazol-3-yl)methylene)-3,4-dimethylisoxazol-5-amine, further showcasing the versatility of carbazole derivatives in chemical synthesis (Asiri, Khan, & Rasul, 2010).

Biological and Medicinal Research

Carbazole derivatives exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties. For example, a series of novel carbazole derivatives demonstrated substantial antibacterial and antifungal activities, and some showed potential as anticancer agents against the Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014). Another study focused on the synthesis of carbazole conjugated with different aminophenols, revealing radical scavenging activity and indicating the potential for antioxidant applications (Naik, Kumar, & Swetha, 2010).

Optical and Electronic Applications

Carbazole derivatives have also found applications in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and as components in photoluminescent materials. Schiff bases synthesized from carbazole amines and aromatic aldehydes demonstrated promising optical properties, suggesting their potential use as active emissive layers in OLEDs (Çiçek, Calisir, Tavaslı, Tülek, & Teke, 2018).

Catalysis and Chemical Reactions

In catalysis, divalent ytterbium complexes with carbazol-9-yl ligands have been reported as effective precatalysts for the intermolecular hydrophosphination and hydroamination of styrene, demonstrating the utility of carbazole-based compounds in facilitating chemical transformations (Basalov, Rosca, Lyubov, Selikhov, Fukin, Sarazin, Carpentier, & Trifonov, 2014).

Environmental and Sensor Technologies

Carbazole derivatives have been utilized in the development of sensors for detecting metal ions, illustrating their potential in environmental monitoring and chemical sensing. A novel Schiff-base synthesized from carbazole was highly selective and sensitive for Al3+ detection, indicating its applicability in cell imaging and possibly in environmental pollution monitoring (Gao, Zhang, Zhang, Xing, Yao, Qiao, & Liu, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-carbazol-9-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2.ClH/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16;/h1-8H,9-10,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYWNFFZLRVVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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